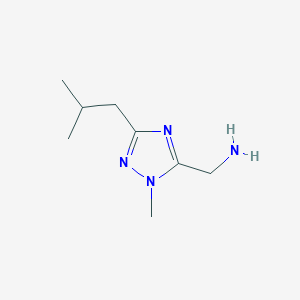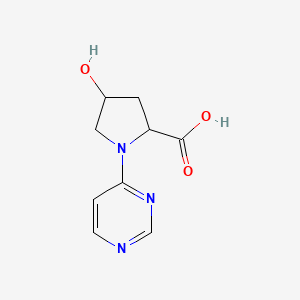
3-Formyl-2-hydroxyquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2-hydroxyquinoline-4-carboxylic acid is a quinoline derivative with significant importance in various fields of chemistry and biology. Quinoline derivatives are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 3-Formyl-2-hydroxyquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with formylating agents under specific conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmentally friendly processes .
Analyse Chemischer Reaktionen
3-Formyl-2-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
3-Formyl-2-hydroxyquinoline-4-carboxylic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its potential antioxidant and antimicrobial properties . In medicine, quinoline derivatives are known for their therapeutic potential, including anticancer, antimalarial, and anti-inflammatory activities . In the industry, it is used in the development of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of 3-Formyl-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting cellular processes. For example, quinoline derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
3-Formyl-2-hydroxyquinoline-4-carboxylic acid can be compared with other similar compounds such as 2-hydroxyquinoline-4-carboxylic acid and 3-hydroxyquinoline-4-carboxylic acid . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the formyl group in this compound makes it unique and enhances its potential for specific applications .
Eigenschaften
Molekularformel |
C11H7NO4 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
3-formyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-5-7-9(11(15)16)6-3-1-2-4-8(6)12-10(7)14/h1-5H,(H,12,14)(H,15,16) |
InChI-Schlüssel |
WXFVWHORMRLSQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)



![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)





![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)
